N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is commonly referred to as "compound X" in the scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDAC activity, compound X may alter the expression of genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, compound X has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit angiogenesis (the formation of new blood vessels). These effects are thought to contribute to the therapeutic potential of compound X.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, compound X specifically targets a subset of HDAC enzymes, which may reduce the risk of off-target effects. However, one limitation of using compound X is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of compound X in human clinical trials.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of organic solvents and requires careful monitoring of reaction conditions. The exact details of the synthesis method are beyond the scope of this paper.
Scientific Research Applications
Compound X has been extensively studied in the context of its potential therapeutic applications. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, compound X has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-24(21,22)19-14-7-8-15(19)12-13(11-14)18-17(20)9-10-23-16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURZYQDEKGOINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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